Product packaging for 5-Fluoro-2-(thian-4-yloxy)pyrimidine(Cat. No.:CAS No. 2199507-65-6)

5-Fluoro-2-(thian-4-yloxy)pyrimidine

Cat. No.: B2587368
CAS No.: 2199507-65-6
M. Wt: 214.26
InChI Key: WXUZCWWWYVMKIB-UHFFFAOYSA-N
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Description

5-Fluoro-2-(thian-4-yloxy)pyrimidine is a chemical compound offered with a purity of 95% and is intended for research applications. As a fluorinated pyrimidine derivative, it belongs to a class of compounds with significant importance in medicinal chemistry and drug discovery. Fluoropyrimidines are widely investigated for their cytostatic properties and their role as key intermediates in the synthesis of more complex bioactive molecules . For instance, related 5-fluoro pyrimidine derivatives have been explored for their potential antifungal and antibacterial activities . The specific structure of this compound, which incorporates a thian ring system, may be of particular interest for creating novel chemical entities. Researchers can utilize this compound as a versatile building block in organic synthesis, especially in nucleophilic aromatic substitution reactions, to develop potential pharmaceutical candidates . The compound requires careful handling; it has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate precautionary measures should be followed. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11FN2OS B2587368 5-Fluoro-2-(thian-4-yloxy)pyrimidine CAS No. 2199507-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(thian-4-yloxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUZCWWWYVMKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1OC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 5 Fluoro 2 Thian 4 Yloxy Pyrimidine

Strategies for the Synthesis of the 5-Fluoropyrimidine (B1206419) Core

The construction of the 5-fluoropyrimidine core is a critical initial phase in the synthesis of the target molecule. Various strategies have been developed for the synthesis of fluorinated pyrimidines, often focusing on the introduction of the fluorine atom at an early stage to avoid harsh fluorinating conditions on a more complex molecule.

One prominent method involves the cyclocondensation of a fluorinated C3 building block with an amidine. nih.gov For instance, potassium 2-cyano-2-fluoroethenolate can be reacted with amidine hydrochlorides under mild conditions to yield 5-fluoro-4-aminopyrimidines. nih.gov This approach is advantageous as it utilizes a readily available fluorinated precursor and generally proceeds with high yields and tolerance for various functional groups. nih.gov

Another strategy is the direct fluorination of a pre-formed pyrimidine (B1678525) ring. rsc.org This can be achieved using electrophilic fluorinating agents. mdpi.com Historically, reagents like trifluorofluoro-oxymethane (CF3OF) have been used for the direct fluorination of pyrimidine derivatives such as barbituric acid, leading to the formation of 5-fluorinated compounds. rsc.org More modern and manageable electrophilic fluorinating agents, such as SelectFluor™ (F-TEDA-BF4), have also been employed for the direct synthesis of 5-fluorouracil (B62378) and its derivatives, offering a more practical route for large-scale production. mdpi.com

The initial synthesis of 5-fluorouracil, a related and well-known 5-fluoropyrimidine, was achieved by reacting isothiourea salts with α-fluoro-β-ketoester enolates. mdpi.com This ring-closure approach establishes the pyrimidine skeleton with the fluorine atom already in place. mdpi.com However, a notable drawback of this early method was the high toxicity of the ethyl fluoroacetate (B1212596) reagent. mdpi.com

A different approach to the 5-fluoropyrimidine core can begin with 2,4-dichloro-5-fluoropyrimidine, which can be selectively reduced to 2-chloro-5-fluoropyrimidine (B20137). google.com This intermediate can then be further modified. The synthesis of pyrimidine rings, in general, often involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg

The choice of synthetic strategy for the 5-fluoropyrimidine core can be influenced by factors such as the desired substitution pattern, scalability, and the availability and toxicity of starting materials. The following table summarizes some of the key strategies for the synthesis of the 5-fluoropyrimidine core.

StrategyKey ReagentsAdvantagesDisadvantages
CyclocondensationFluorinated C3 building blocks (e.g., potassium 2-cyano-2-fluoroethenolate), Amidine hydrochloridesMild reaction conditions, High yields, Good functional group toleranceAvailability of specific fluorinated precursors may be limited
Direct FluorinationElectrophilic fluorinating agents (e.g., CF3OF, SelectFluor™)Direct introduction of fluorine onto a pre-formed pyrimidine ringCan require harsh or difficult-to-handle reagents
Ring ClosureIsothiourea salts, α-fluoro-β-ketoester enolatesEstablishes the fluorinated pyrimidine skeleton in one stepCan involve highly toxic reagents
Modification of a Precursor2,4-dichloro-5-fluoropyrimidineUtilizes a commercially available starting materialMay require multiple steps to achieve the desired substitution

Regioselective Introduction of the Thian-4-yloxy Moiety

Once the 5-fluoropyrimidine core is synthesized, the next crucial step is the regioselective introduction of the thian-4-yloxy group at the C2 position of the pyrimidine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a suitable precursor, such as 2-chloro-5-fluoropyrimidine or 2,4-dichloro-5-fluoropyrimidine, is reacted with thian-4-ol.

The pyrimidine ring, particularly when substituted with electron-withdrawing groups like fluorine and chlorine, is electron-deficient and thus activated towards nucleophilic attack. The chlorine atom at the C2 position is a good leaving group, facilitating the substitution by the alkoxide generated from thian-4-ol. The regioselectivity of this reaction, favoring substitution at the C2 position over other positions, is a key aspect. In di-substituted pyrimidines like 2,4-dichloropyrimidine, the C4 position is generally more reactive towards nucleophilic substitution than the C2 position. However, the specific reaction conditions and the nature of the nucleophile can influence the regioselectivity.

For the synthesis of 2-alkoxypyrimidines, conventional methods often involve the reaction of a 2-halopyrimidine with an alcohol in the presence of a base. researchgate.net The base, such as sodium hydride or a strong organic base, deprotonates the alcohol to form the more nucleophilic alkoxide, which then attacks the electron-deficient carbon of the pyrimidine ring, displacing the halide.

The reaction for the introduction of the thian-4-yloxy moiety can be depicted as follows:

The choice of base and solvent is critical for the success of this reaction. Common bases include sodium hydride, potassium tert-butoxide, or cesium carbonate. The solvent is typically a polar aprotic solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile, which can solvate the cation of the base and facilitate the reaction.

Optimization of Reaction Conditions for Scalable Academic Synthesis

For a synthetic procedure to be practical, especially for scalable academic synthesis, optimization of reaction conditions is essential. This process aims to maximize the yield and purity of the product while minimizing reaction time, cost, and environmental impact. Key parameters that are typically optimized include the choice of reagents, solvent, temperature, and reaction time.

In the context of synthesizing 5-Fluoro-2-(thian-4-yloxy)pyrimidine, the nucleophilic aromatic substitution step is a prime candidate for optimization. The following table outlines potential areas for optimization:

ParameterVariables to ConsiderRationale for Optimization
Base Inorganic bases (e.g., K2CO3, Cs2CO3), Organic bases (e.g., DBU, DIPEA), Strong bases (e.g., NaH, KOtBu)The strength and solubility of the base can significantly impact the rate of alkoxide formation and the overall reaction yield. Weaker bases may require higher temperatures or longer reaction times.
Solvent Polar aprotic (e.g., DMF, DMSO, acetonitrile), Ethereal (e.g., THF, dioxane)The solvent's ability to dissolve reactants and stabilize intermediates is crucial. Acetonitrile has been shown to provide a good balance between conversion and selectivity in some oxidative coupling reactions and could be a greener alternative to solvents like dichloromethane. scielo.br
Temperature Room temperature to refluxHigher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature will provide a good reaction rate without significant degradation of reactants or products.
Reaction Time Monitored by techniques like TLC or LC-MSOptimizing the reaction time ensures that the reaction goes to completion without unnecessary energy consumption or the formation of degradation products from prolonged heating. scielo.br
Stoichiometry of Reactants Molar ratio of 2-chloro-5-fluoropyrimidine, thian-4-ol, and baseUsing a slight excess of the nucleophile (thian-4-ol) and base can help drive the reaction to completion. However, a large excess can complicate purification.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently explore the effects of these different parameters and their interactions. For a scalable academic synthesis, the goal is to develop a robust procedure that is reproducible and provides a high yield of the desired product with straightforward purification.

Exploration of Novel Synthetic Routes and Precursor Derivatization

While the established route via nucleophilic aromatic substitution is a reliable method, the exploration of novel synthetic routes is an active area of chemical research. This can lead to more efficient, cost-effective, or environmentally friendly syntheses.

One potential novel approach could involve a metal-catalyzed cross-coupling reaction. For example, a C-O cross-coupling reaction between a 2-halopyrimidine and thian-4-ol could be explored using catalysts based on copper or palladium. These methods have become powerful tools for the formation of C-O bonds in organic synthesis.

Another avenue for exploration is the derivatization of precursors to enhance their reactivity or to introduce additional functionality. For instance, 5-fluorouracil, a readily available starting material, can be derivatized at the N1 and N3 positions. mdpi.comderpharmachemica.com Such derivatization could be part of a longer synthetic route where the uracil (B121893) is subsequently converted to the desired 2-(thian-4-yloxy)pyrimidine.

Furthermore, the synthesis of pyrimidine derivatives from non-pyrimidine precursors offers a wide range of possibilities. rsc.org For example, a "de novo" synthesis could involve the cyclization of a precursor that already contains the thian-4-yloxy moiety. This would involve designing a suitable three-carbon component with the thian-4-yloxy group attached, which would then be reacted with a source of the N-C-N fragment.

The exploration of such novel routes can be guided by the vast literature on the synthesis of pyrimidine derivatives and other heterocyclic compounds. gsconlinepress.commdpi.com The development of a new synthetic pathway could offer significant advantages over existing methods.

Investigating Mechanistic Aspects of Key Synthetic Steps

The key step in the synthesis of this compound, the introduction of the thian-4-yloxy group, is believed to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism is common for reactions of nucleophiles with electron-deficient aromatic and heteroaromatic rings. libretexts.org

The SNAr mechanism typically involves two main steps:

Addition of the nucleophile: The nucleophile (in this case, the thian-4-oxide anion) attacks the electron-deficient carbon atom of the pyrimidine ring that bears the leaving group (a chlorine atom). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The negative charge in this intermediate is delocalized over the pyrimidine ring and is further stabilized by the electron-withdrawing fluorine atom. masterorganicchemistry.com

Elimination of the leaving group: The aromaticity of the pyrimidine ring is restored by the departure of the leaving group (chloride anion). This step is usually fast.

The nature of the nucleophile: A more powerful nucleophile will react faster.

The nature of the leaving group: The reactivity order for leaving groups in SNAr reactions is often F > Cl > Br > I. libretexts.org This is counterintuitive compared to SN1 and SN2 reactions and is because the rate-determining step is the attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the carbon atom more electrophilic. masterorganicchemistry.com

The nature of the substituents on the ring: Electron-withdrawing groups, such as the fluorine atom at the C5 position and the nitrogen atoms within the pyrimidine ring, activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. youtube.commasterorganicchemistry.com

It is also possible that under certain conditions, the reaction mechanism could be concerted, where the bond formation and bond breaking occur in a single step, or borderline between concerted and stepwise. rsc.org Detailed mechanistic studies, such as kinetic isotope effect (KIE) studies, could provide further insight into the precise mechanism of this specific transformation.

Advanced Spectroscopic and Structural Elucidation of 5 Fluoro 2 Thian 4 Yloxy Pyrimidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Conformational Analysis

No published studies containing ¹H, ¹³C, or ¹⁹F NMR data for 5-Fluoro-2-(thian-4-yloxy)pyrimidine were found. Consequently, a complete assignment and conformational analysis based on experimental evidence cannot be provided.

Multi-dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Information regarding the application of multi-dimensional NMR techniques to this compound is not available in the scientific literature.

Fluorine-19 NMR for Fluorine Environment Analysis

Specific ¹⁹F NMR data, which would be crucial for analyzing the electronic environment of the fluorine substituent on the pyrimidine (B1678525) ring, is not documented.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pathway Studies

There are no available HRMS reports to confirm the precise mass of this compound or to elucidate its fragmentation pathways under mass spectrometric conditions.

Infrared and Raman Spectroscopy for Vibrational Mode Characterization and Functional Group Identification

Experimental infrared and Raman spectra, necessary for the characterization of vibrational modes and identification of functional groups, have not been published for this compound.

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Geometry and Intermolecular Interactions

A search of crystallographic databases yielded no entries for this compound. As such, its solid-state molecular geometry and intermolecular interactions remain undetermined.

Circular Dichroism Spectroscopy for Chiral Conformation, if Applicable

There is no information to suggest that this compound is chiral or that it has been subjected to circular dichroism spectroscopy.

Computational Chemistry and Theoretical Investigations of 5 Fluoro 2 Thian 4 Yloxy Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the electronic properties of molecules like 5-Fluoro-2-(thian-4-yloxy)pyrimidine, offering insights into its stability, reactivity, and spectroscopic characteristics. Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly employed for geometry optimization and calculation of electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most capable of donating electrons, reflecting the molecule's nucleophilicity, while the LUMO is the most capable of accepting electrons, indicating its electrophilicity. youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be distributed over the electron-rich pyrimidine (B1678525) ring and the oxygen atom, while the LUMO is likely centered on the pyrimidine ring, influenced by the electronegative fluorine atom. This distribution provides valuable information for predicting how the molecule will interact with other reagents. researchgate.net

Interactive Table 1: Hypothetical Frontier Molecular Orbital Properties

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy Gap (ΔE)5.65Difference between LUMO and HOMO energies; an indicator of chemical reactivity and stability.

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The ESP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on nitrogen or oxygen atoms) that are susceptible to electrophilic attack. Blue regions denote positive potential, indicating electron-deficient areas (e.g., hydrogen atoms attached to electronegative atoms) that are prone to nucleophilic attack. researchgate.net

For this compound, the ESP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the ether oxygen, highlighting these as primary sites for interacting with positive charges. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is essential to identify its most stable, low-energy conformations. This is typically achieved by systematically rotating the molecule's rotatable bonds and calculating the energy at each step to generate a Potential Energy Surface (PES) map. nih.gov

The key rotatable bonds in this molecule are the C-O bond linking the pyrimidine ring to the thiane (B73995) moiety and the C-S bonds within the thiane ring. The PES scan involves rotating the dihedral angles associated with these bonds and calculating the corresponding energy using methods like DFT. nih.gov The resulting map reveals energy minima, which correspond to stable conformers, and energy maxima, which represent transition states between conformers. The thiane ring itself can exist in different conformations, such as chair and boat forms, and the analysis would determine the most stable arrangement and the orientation of the pyrimidine ring relative to the thiane ring. Identifying the global minimum energy conformation is critical for subsequent studies like molecular docking. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution and Protein Binding Sites

While DFT and conformational analysis provide static pictures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. mdpi.com

To study this compound in solution, the molecule would be placed in a simulation box filled with explicit solvent molecules (e.g., water). The simulation would reveal how the molecule interacts with the solvent, its conformational flexibility, and its stability over time. mdpi.com When studying its behavior in a protein binding site, the molecule is placed within the active site of a receptor, and the simulation tracks the stability of the protein-ligand complex, the nature of intermolecular interactions (like hydrogen bonds), and the role of water molecules in mediating these interactions. mdpi.com Analysis of the simulation trajectory can provide information on binding free energies and the kinetic stability of the complex, which are crucial for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve designing and synthesizing a library of related analogues with varied substituents.

The process involves calculating a set of molecular descriptors (numerical values representing different physicochemical properties) for each analogue. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). The biological activity of each compound would be determined experimentally (e.g., IC50 values against a specific enzyme like a kinase). nih.gov Statistical methods, such as multiple linear regression or artificial neural networks, are then used to build a model that correlates the descriptors with the observed activity. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

Interactive Table 2: Hypothetical Data for a QSAR Study

CompoundR-GroupLog(1/IC50)Molecular WeightLogP
Analogue 1-H5.2215.252.1
Analogue 2-Cl5.8249.702.8
Analogue 3-CH35.5229.282.5
Analogue 4-OCH35.6245.282.0

Molecular Docking Studies with Relevant Biological Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net Given that many pyrimidine derivatives exhibit activity as kinase inhibitors, a plausible target for this compound could be an enzyme like Phosphoinositide 3-kinase (PI3Kα) or Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov

Interactive Table 3: Hypothetical Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
PI3Kα-8.5Val851, Met922Hydrogen Bond, Hydrophobic
EGFR-7.9Met793, Leu718Hydrogen Bond, Pi-Alkyl
TrmD-8.1Gly78, Tyr123Hydrogen Bond, Hydrophobic

Reactivity and Derivatization Chemistry of 5 Fluoro 2 Thian 4 Yloxy Pyrimidine

Functional Group Interconversion and Further Functionalization of the Pyrimidine (B1678525) Ring

The 5-fluoro-2-(thian-4-yloxy)pyrimidine core presents a unique reactivity profile. The fluorine atom at the C5 position is generally stable and not readily displaced, but it electronically influences the reactivity of the entire pyrimidine ring. While direct functional group interconversion of the C5-fluoro group is challenging due to the strength of the C-F bond, functionalization at other positions of the pyrimidine ring is a more viable strategy.

Further functionalization would likely require the introduction of a leaving group at the C4 or C6 positions. This could potentially be achieved through directed ortho-metalation, where a directing group would guide deprotonation at an adjacent position, followed by quenching with an electrophile (e.g., iodine or bromine) to install a handle for cross-coupling reactions. However, the ether linkage at C2 is not a strong directing group, making this approach challenging without further modification.

A more plausible interconversion involves the 2-alkoxy group. While typically stable, ether cleavage can be performed under harsh acidic or Lewis acidic conditions to yield the corresponding pyrimidin-2-one. This pyrimidinone could then be re-functionalized, for instance, by conversion to a 2-chloropyrimidine (B141910) using reagents like phosphorus oxychloride (POCl₃). This 2-chloro derivative would be a versatile intermediate for subsequent nucleophilic substitution or cross-coupling reactions.

Transformations and Modifications at the Thian-4-yloxy Moiety

The thian-4-yloxy moiety offers a prime site for chemical modification, primarily centered on the sulfur atom. The sulfide (B99878) in the thiane (B73995) ring is susceptible to oxidation, providing a straightforward method to modulate the electronic and steric properties of the molecule. This transformation is highly relevant in drug discovery, as oxidation can significantly impact a compound's polarity, solubility, and metabolic stability. researchgate.netnih.govnih.gov

The oxidation can be controlled to yield two distinct products: the sulfoxide (B87167) and the sulfone.

Sulfoxide Formation: Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), would convert the sulfide to a sulfoxide. This creates a new stereocenter at the sulfur atom, resulting in a mixture of diastereomers (R and S).

Sulfone Formation: Employing a stronger oxidizing agent or an excess of a milder one (e.g., >2 equivalents of m-CPBA) would lead to the corresponding sulfone. The sulfone is a stable, polar functional group that can act as a hydrogen bond acceptor.

These transformations are valuable for structure-activity relationship (SAR) studies, as they allow for the exploration of how the oxidation state of the sulfur atom affects biological activity.

Table 1: Oxidation Reactions of the Thian-4-yloxy Moiety

Starting Material Reagent(s) Product(s) Notes
This compound 1 eq. m-CPBA or H₂O₂ 5-Fluoro-2-(thian-4-ylsulfinyl)pyrimidine Forms a mixture of diastereomers.
This compound >2 eq. m-CPBA 5-Fluoro-2-(thian-4-ylsulfonyl)pyrimidine Complete oxidation to the sulfone.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for Structural Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. nih.govnobelprize.org To utilize these reactions, a halogen or triflate leaving group must first be installed on the pyrimidine ring of this compound, typically at the C4 or C6 position. Assuming a derivative such as 4-Bromo-5-fluoro-2-(thian-4-yloxy)pyrimidine is synthesized, it can serve as a versatile precursor for a variety of coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve coupling the brominated pyrimidine with a range of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., Na₂CO₃ or K₃PO₄). This allows for the introduction of diverse aromatic systems.

Sonogashira Coupling: For the synthesis of alkynyl-substituted pyrimidines, the Sonogashira coupling is employed. This reaction couples the brominated precursor with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI).

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds by coupling the brominated pyrimidine with primary or secondary amines. youtube.com It requires a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., BINAP, Xantphos) and a strong base (e.g., NaOtBu or LHMDS). nih.gov

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Exemplary Catalyst System Product Class
Suzuki-Miyaura Phenylboronic acid Pd(PPh₃)₄, K₂CO₃ 4-Aryl-5-fluoropyrimidines
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 4-Alkynyl-5-fluoropyrimidines
Buchwald-Hartwig Morpholine Pd₂(dba)₃, Xantphos, NaOtBu 4-Amino-5-fluoropyrimidines

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Fluorinated Pyrimidine Core

The electron-withdrawing nature of the two ring nitrogens makes the pyrimidine core susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. In the parent compound, the 2-position is occupied by the thian-4-yloxy group. The C5-fluoro atom itself is not a good leaving group for SNAr but strongly activates the adjacent C4 and C6 positions towards nucleophilic attack.

If a suitable leaving group, such as a chlorine or bromine atom, is present at the C4 or C6 position, it can be readily displaced by a variety of nucleophiles. This provides a complementary method to Buchwald-Hartwig amination for installing nitrogen, oxygen, and sulfur-based substituents.

Common nucleophiles for SNAr reactions on activated halopyrimidines include:

Nitrogen Nucleophiles: Ammonia, primary and secondary amines (aliphatic and aromatic). rsc.org

Oxygen Nucleophiles: Alkoxides and phenoxides.

Sulfur Nucleophiles: Thiolates.

The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in the presence of a base.

Table 3: Examples of SNAr Reactions on a Halogenated Precursor

Precursor Nucleophile Conditions Product Class
4-Chloro-5-fluoro-2-(thian-4-yloxy)pyrimidine Piperidine K₂CO₃, DMF, 80 °C 4-(Piperidin-1-yl)-5-fluoropyrimidines
4-Chloro-5-fluoro-2-(thian-4-yloxy)pyrimidine Sodium methoxide MeOH, rt 4-Methoxy-5-fluoropyrimidines
4-Chloro-5-fluoro-2-(thian-4-yloxy)pyrimidine Sodium thiophenoxide DMF, rt 4-(Phenylthio)-5-fluoropyrimidines

Synthesis of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

The synthetic routes described in the preceding sections provide a robust platform for the generation of analogue libraries for comprehensive SAR studies. nih.gov A divergent synthetic strategy is often employed, starting from a common, advanced intermediate. acs.org

A logical approach would be the large-scale synthesis of a key intermediate, such as 4-Bromo-5-fluoro-2-(thian-4-yloxy)pyrimidine . This intermediate can then be arrayed in parallel synthesis formats and reacted with diverse sets of building blocks.

Library Generation Strategy:

Core Synthesis: Prepare the key bromo-pyrimidine intermediate.

Diversification at C4:

Set A (Suzuki): React with a library of boronic acids to explore various aryl and heteroaryl substituents.

Set B (Sonogashira): React with a library of terminal alkynes to introduce linear, rigid linkers.

Set C (Buchwald-Hartwig/SNAr): React with a diverse library of amines to probe the effect of different basic and lipophilic groups.

Diversification at the Thiane Moiety: Sub-libraries from the above sets can be subjected to controlled oxidation to generate the corresponding sulfoxides and sulfones.

This systematic approach allows for the independent and combined evaluation of the structural contributions from the pyrimidine C4-substituent and the thiane sulfur oxidation state, providing critical data for optimizing biological activity and ADME properties.

Table 4: Hypothetical Library Design for SAR Studies

Scaffold R¹ at C4 (via Cross-Coupling/SNAr) R² at Thiane Sulfur
This compound Core Aryl, Heteroaryl S (Sulfide)
Alkynyl SO (Sulfoxide)
Amino (Primary, Secondary, Cyclic) SO₂ (Sulfone)

Mechanistic Biological Studies and Pre Clinical Research Applications of 5 Fluoro 2 Thian 4 Yloxy Pyrimidine

In Vitro Enzymatic Inhibition and Activation Studies (e.g., COX, AChE, Kinases)

No specific data is publicly available regarding the inhibitory or activation effects of 5-Fluoro-2-(thian-4-yloxy)pyrimidine on enzymes such as cyclooxygenases (COX), acetylcholinesterase (AChE), or various kinases. Studies on other fluorinated pyrimidines have shown significant kinase inhibition, particularly cyclin-dependent kinases (CDKs), which are crucial in cancer research.

Receptor Binding Affinity and Selectivity Profiling in Cell-Free Systems

Information detailing the receptor binding affinity and selectivity of this compound is not present in the available literature. Research on structurally similar pyrimidine (B1678525) derivatives has identified compounds with high affinity for various receptors, including adenosine (B11128) receptors.

Cellular Uptake, Intracellular Distribution, and Metabolic Stability (In Vitro Models)

Specific studies on the cellular uptake, intracellular localization, and metabolic stability of this compound have not been publicly reported. Related compounds, such as the well-known 5-fluorouracil (B62378), are known to be taken up by cells and metabolized into active forms that interfere with DNA and RNA synthesis.

Antiproliferative Activity in Defined Cancer Cell Lines (In Vitro Studies)

There is no available data from in vitro studies assessing the antiproliferative activity of this compound against specific cancer cell lines. The broader class of fluoropyrimidines is well-known for its potent antiproliferative effects, which form the basis of their use in oncology.

Antimicrobial, Antiviral, and Antifungal Efficacy in Cell-Based Assays

Publicly accessible reports on the efficacy of this compound in antimicrobial, antiviral, or antifungal cell-based assays could not be found. Various other pyrimidine derivatives have been investigated and have shown promise in these areas.

Investigation of Molecular Interactions with Key Biological Targets (e.g., DNA, RNA, Specific Proteins)

Details regarding the molecular interactions of this compound with biological targets like nucleic acids or specific proteins are not documented in the reviewed literature. The mechanism for many fluoropyrimidines involves direct interaction with enzymes or incorporation into DNA and RNA.

Pesticidal Activity Assessment (Insecticidal, Fungicidal, Herbicidal) in Laboratory Models

No information is available concerning the assessment of this compound for insecticidal, fungicidal, or herbicidal properties in laboratory models. However, the pyrimidine core is a feature of several commercial pesticides, suggesting that derivatives are actively explored in agrochemical research.

Advanced Applications and Integration of 5 Fluoro 2 Thian 4 Yloxy Pyrimidine Analogues in Chemical Biology and Materials Science

Development as Fluorescent Probes or Affinity Labels for Biological Imaging

While direct studies on the fluorescent properties of 5-fluoro-2-(thian-4-yloxy)pyrimidine are not extensively documented, the inherent characteristics of the fluorinated pyrimidine (B1678525) core suggest a strong potential for its development into fluorescent probes and affinity labels for biological imaging. The pyrimidine ring system is a component of many fluorescent molecules, and the introduction of a fluorine atom can modulate the photophysical properties of a chromophore, often enhancing quantum yield and photostability. rsc.org

The development of fluorescent probes based on this scaffold could involve the introduction of a fluorophore at a suitable position on the pyrimidine ring or the thiane (B73995) moiety. The pyrimidine core itself can act as a modest fluorophore, with its emission properties being sensitive to the local environment, a desirable trait for responsive probes. For instance, 2,4,5-triaminopyrimidine derivatives have been reported as blue fluorescent probes for cell viability monitoring, demonstrating the utility of the pyrimidine core in fluorescence applications. researchgate.net

Furthermore, the this compound structure could be adapted for use as an affinity label in chemical proteomics. nih.gov Affinity-based protein profiling is a powerful technique to identify the protein targets of bioactive small molecules. researchgate.net By incorporating a photoreactive group, such as a benzophenone or a diazirine, onto the this compound scaffold, it could be converted into a photoaffinity label. nih.govrsc.org Upon binding to a target protein, UV irradiation would trigger the formation of a covalent bond, allowing for the subsequent identification of the protein through mass spectrometry. The pyrimidine and thiane moieties could provide the necessary binding affinity and selectivity for specific protein targets.

Table 1: Photophysical Properties of Selected Pyrimidine-Based Fluorescent Probes

Compound/ClassExcitation (nm)Emission (nm)Quantum Yield (Φ)Application
2,4,5-Triaminopyrimidines~360~4700.5-0.6 (in dioxane)Cell viability monitoring researchgate.net
Pyrimidine-based chemosensor (for Al³⁺)365430Not reportedAl³⁺ detection in aqueous media nih.gov
Pyrimidine-based chemosensor (for Cu²⁺)410507Not reportedSequential detection of Cu²⁺ and CN⁻ nih.gov

Use as Building Blocks in the Synthesis of Complex Natural Products or Advanced Heterocyclic Systems

The this compound scaffold is a versatile building block for the synthesis of more complex natural products and advanced heterocyclic systems. The pyrimidine ring is a common motif in a vast array of biologically active compounds, including many natural products. nih.gov The presence of multiple functional groups on the this compound core provides several handles for synthetic transformations.

A deconstruction-reconstruction strategy for pyrimidine diversification has been reported, showcasing the ability to transform complex pyrimidines into other nitrogen heteroaromatics. nih.gov This approach could be applied to this compound to generate a library of diverse heterocyclic compounds. The fluorine atom at the 5-position can be a site for nucleophilic aromatic substitution, allowing for the introduction of various substituents. The 2-thioether linkage can also be a point of modification. nih.gov

The pyrimidine ring itself can undergo a variety of chemical transformations, including cycloaddition reactions and functionalization at the carbon and nitrogen atoms. mdpi.com The synthesis of fused pyrimidine systems, such as azino- and azolopyrimidines, from functionalized pyrimidine precursors has been demonstrated. ekb.eg These advanced heterocyclic systems often exhibit unique biological activities and material properties.

Table 2: Potential Advanced Heterocyclic Systems Derivable from this compound

Heterocyclic SystemPotential Synthetic Approach from the Parent Scaffold
Fused Pyrimidines (e.g., Thienopyrimidines, Furopyrimidines)Intramolecular cyclization reactions involving substituents introduced on the pyrimidine ring.
Substituted PyrimidinesNucleophilic aromatic substitution of the fluorine atom or modification of the thioether linkage.
Azolopyrimidines (e.g., Triazolopyrimidines, Tetrazolopyrimidines)Cyclocondensation reactions with appropriate reagents at the amino or hydrazino groups if introduced onto the pyrimidine ring. ekb.egekb.eg
PyridopyrimidinesRing annulation reactions involving the pyrimidine nitrogen atoms and a suitable difunctional reagent.

Investigation as Ligands in Asymmetric Catalysis

While there is a lack of direct research on the use of this compound and its analogues as ligands in asymmetric catalysis, the structural features of this molecule suggest a potential for such applications. The design of chiral ligands is crucial for the development of enantioselective catalysts, which are of paramount importance in the synthesis of chiral drugs and other fine chemicals. pnas.orgnih.gov

Heterocyclic compounds, particularly those containing nitrogen atoms, are a well-established class of ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atoms in the pyrimidine ring of this compound can act as coordination sites for metal centers. To induce chirality, the molecule would need to be modified to incorporate a chiral element. This could be achieved in several ways:

Introduction of a chiral center in the thiane ring: Enantioselective synthesis of a chiral thiane precursor would lead to a chiral this compound ligand.

Attachment of a chiral substituent to the pyrimidine ring: A chiral group could be introduced, for example, at the 4- or 6-position of the pyrimidine ring.

Creation of a chiral axis: Steric hindrance around the bond connecting the pyrimidine and a bulky substituent could lead to atropisomerism and a chiral ligand.

The electronic properties of the pyrimidine ring, which are influenced by the fluorine atom, could also play a role in modulating the catalytic activity of a metal complex. The development of P,N-ligands, which contain both phosphorus and nitrogen donor atoms, has been a successful strategy in asymmetric catalysis. researchgate.netnih.gov It is conceivable that the this compound scaffold could be functionalized with a phosphine (B1218219) group to create a novel P,N-ligand.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound contains several features that could promote its participation in supramolecular chemistry and self-assembly processes. Supramolecular assembly is the spontaneous organization of molecules into well-defined, non-covalently bonded structures. nih.gov

The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. The presence of a fluorine atom introduces the possibility of halogen bonding, a non-covalent interaction that is increasingly being utilized in crystal engineering and materials science. soton.ac.uk Furthermore, the aromatic nature of the pyrimidine ring allows for π-π stacking interactions, which are a significant driving force in the self-assembly of many organic molecules. soton.ac.uk

The flexible thiane ring can influence the packing of the molecules in the solid state and in solution, potentially leading to the formation of different supramolecular architectures. The interplay of these non-covalent interactions could lead to the formation of one-, two-, or three-dimensional networks with interesting properties. The study of fluorinated self-assembled monolayers has shown that fluorination can significantly impact the structure and properties of the resulting films. researchgate.netrsc.org The mutual phobicity of fluorinated and hydrogenated segments can lead to self-sorting in mixed assemblies, a principle that could be explored with derivatives of this compound. researchgate.net

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly of this compound Analogues

Type of InteractionStructural Feature InvolvedPotential Role in Self-Assembly
Hydrogen BondingPyrimidine nitrogen atoms (as acceptors)Directional control of molecular packing, formation of chains or sheets.
Halogen BondingFluorine atom (as a halogen bond donor)Formation of specific and directional interactions, influencing crystal packing.
π-π StackingAromatic pyrimidine ringStabilization of stacked architectures, contributing to the overall stability of the assembly.
van der Waals ForcesThiane ring and other aliphatic partsSpace-filling and influencing the overall shape and packing of the supramolecular structure.

Exploration in Sensor Development for Specific Chemical or Biological Analytes

The development of chemical and biological sensors is a rapidly growing field, and pyrimidine derivatives have shown considerable promise as fluorescent chemosensors. nih.govnih.gov The this compound scaffold possesses the necessary components to be developed into a sensor for specific analytes.

The pyrimidine core can act as a signaling unit, where its fluorescence or absorption properties change upon binding of an analyte. To achieve selectivity, a recognition unit (a receptor) for the target analyte would need to be incorporated into the molecule. This could be a crown ether for cation sensing, a thiourea or amide group for anion sensing, or a specific peptide or nucleic acid sequence for biosensing.

For example, a pyrimidine-based fluorescent chemosensor has been reported for the highly selective detection of aluminum (III) in aqueous media. nih.gov Another pyrimidine-based sensor was developed for the sequential detection of copper (II) and cyanide ions. nih.gov These examples demonstrate the feasibility of using the pyrimidine scaffold for the design of chemosensors. The fluorescence of the pyrimidine core can be quenched or enhanced upon analyte binding, providing a clear signal. Pyrimidine-based fluorescent organic nanoparticles have also been used as probes for the detection of bacteria. nih.gov

The this compound could be functionalized to create a sensor for a variety of analytes, including metal ions, anions, and biologically important molecules. The fluorine atom could also be used to tune the electronic properties of the pyrimidine ring, potentially leading to improved sensitivity and selectivity of the sensor.

Table 4: Examples of Pyrimidine-Based Chemosensors and Their Performance

SensorAnalyte DetectedLimit of Detection (LOD)Signaling Mechanism
2-amino-6-hydroxy-4-(4-N,N-dimethylaminophenyl)-pyrimidine-5-carbonitrileAl³⁺7.35 µg mL⁻¹Fluorescence quenching nih.gov
Pyrimidine-based Schiff baseCu²⁺0.116 µMColorimetric and fluorescence quenching nih.gov
N-(pyrimidin-2-yl) thiophene-2-carboxamideFe³⁺1.24 µM (fluorescence)Fluorescence quenching and new absorption band wu.ac.th
Pyrimidine-based fluorescent chemosensorF⁻ and HSO₄⁻Not specifiedFluorescence quenching researchgate.net

Future Research Directions and Uncharted Territories for 5 Fluoro 2 Thian 4 Yloxy Pyrimidine

Exploration of Stereoselective Synthetic Pathways

The development of synthetic routes that allow for precise control over the three-dimensional arrangement of atoms is crucial in modern drug discovery. For molecules with chiral centers, different enantiomers can exhibit vastly different pharmacological and toxicological profiles. For instance, the biological activities of sulfoxide-containing drugs are often strongly related to the chirality of the sulfoxide (B87167) group. researchgate.net

Future synthetic research on analogues of 5-Fluoro-2-(thian-4-yloxy)pyrimidine could focus on creating stereoisomers. This would involve developing asymmetric synthesis methods. Asymmetric organocatalysis, for example, has become a powerful tool for synthesizing chiral drugs. ewadirect.com Exploring such pathways for derivatives of this compound could lead to the identification of a single, more potent, and safer stereoisomer, which is a significant objective in pharmaceutical development.

Table 1: Illustrative Stereoselective Synthesis Strategies for Chiral Analogues

Strategy Description Potential Advantages
Chiral Pool Synthesis Utilization of readily available chiral starting materials to introduce stereocenters into the thiane (B73995) moiety. Access to enantiomerically pure products; well-established methodologies.
Asymmetric Catalysis Employment of chiral catalysts (metal-based or organocatalysts) to control the stereochemical outcome of key bond-forming reactions. High enantiomeric excess; potential for catalytic efficiency and scalability. ewadirect.com

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of stereoisomers. | High selectivity under mild conditions; environmentally friendly approach. |

Discovery of Novel Biological Targets through Phenotypic Screening

Identifying the biological targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. Phenotypic screening, which assesses the effects of a compound on cellular or organismal phenotypes, offers an unbiased approach to discovering novel drug targets and mechanisms. oup.comcell.com This method is particularly valuable when the molecular target is unknown.

Future research should employ high-content imaging (HCI) and other advanced cell-based assays to screen this compound and its derivatives against a diverse panel of human cell lines. nih.gov This approach can reveal unexpected therapeutic activities by detecting changes in cell morphology, protein expression, or the status of specific signaling pathways. For example, a screen of kinase inhibitors using a 3D cyst culture model identified several targets for polycystic kidney disease. nih.gov A similar strategy could be applied to uncover novel activities for this compound.

Pairing phenotypic screening with subsequent target deconvolution techniques, such as chemical proteomics or genetic approaches, will be crucial for identifying the specific proteins or pathways modulated by the compound. oup.com This comprehensive approach can provide novel insights into its biological function and open up new avenues for therapeutic development.

Table 2: Potential Phenotypic Screening Assays and Their Implications

Assay Type Phenotypic Readout Potential Therapeutic Area
High-Content Imaging Changes in cell morphology, cell cycle progression, apoptosis induction. nih.govaacrjournals.org Oncology, Autoimmune Disorders
3D Cell Culture Models Inhibition of tumor spheroid growth or cyst formation. nih.gov Oncology, Polycystic Kidney Disease
Reporter Gene Assays Modulation of specific signaling pathway activity (e.g., NF-κB, Wnt). Inflammation, Oncology

| Yeast-Based Screening | Inhibition of yeast growth for specific gene deletions. | Antifungal, Target Identification |

Refinement of Computational Models for Enhanced Predictive Capabilities

Computational modeling, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, plays a pivotal role in modern drug discovery by predicting the biological activity and potential toxicity of new chemical entities. nih.govnih.govmedicalresearchjournal.orgmdpi.com For this compound, developing robust computational models can accelerate the design of more potent and selective analogues while minimizing the need for extensive experimental screening.

Future efforts should focus on building and validating QSAR models based on a library of synthesized derivatives of this compound with experimentally determined biological activities. These models can identify key structural features that correlate with activity, guiding the design of new compounds with improved properties. researchgate.net Molecular docking studies can provide insights into the binding interactions of these compounds with potential protein targets, helping to rationalize their activity and suggest modifications to enhance binding affinity. nih.govmedicalresearchjournal.org

Furthermore, the development of predictive toxicology models using machine learning algorithms can help to forecast potential adverse effects early in the drug development process. nih.govresearchgate.net By integrating various computational approaches, a more comprehensive understanding of the structure-activity and structure-toxicity relationships can be achieved, leading to the more efficient discovery of promising drug candidates.

Table 3: Computational Approaches for Drug Discovery and Development

Modeling Technique Application Expected Outcome
QSAR Predict biological activity based on chemical structure. nih.govnih.gov Identification of key structural determinants for activity; guide lead optimization.
Molecular Docking Simulate the binding of a molecule to a target protein. medicalresearchjournal.org Prediction of binding mode and affinity; rationale for structure-based design.
Molecular Dynamics Simulate the dynamic behavior of a molecule and its target over time. Understanding of binding stability and conformational changes.

| Machine Learning | Develop predictive models for toxicity and ADME properties. researchgate.netyoutube.com | Early identification of potential liabilities; prioritization of compounds for synthesis. |

Integration into Multi-component Systems for Synergistic Effects

Combination therapy, where multiple drugs are used to treat a disease, is a cornerstone of modern medicine, particularly in oncology. The use of compounds in multi-component systems can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the individual effects. nih.gov This approach can also help to overcome drug resistance and reduce toxicity by allowing for lower doses of each agent.

Future research should investigate the potential of this compound to act synergistically with existing therapeutic agents. For example, studies have shown that 5-fluorouracil (B62378) (5-FU) and its analogues can have synergistic interactions with natural compounds and other chemotherapeutic drugs. nih.govmdpi.comnih.govmdpi.com Similar investigations could be conducted with this compound in combination with a variety of anticancer drugs, anti-inflammatory agents, or other therapeutic molecules, depending on its identified biological activities.

These studies would involve in vitro and in vivo models to assess the efficacy of the combination therapies. A thorough understanding of the pharmacodynamic interactions between this compound and other drugs could lead to the development of novel and more effective treatment regimens for a range of diseases.

Table 4: Illustrative Examples of Potential Synergistic Combinations

Combination Partner Rationale for Synergy Potential Therapeutic Application
Standard Chemotherapeutic (e.g., Oxaliplatin) Complementary mechanisms of action; overcoming drug resistance. mdpi.com Colorectal Cancer, Breast Cancer
Targeted Therapy (e.g., Kinase Inhibitor) Inhibition of multiple signaling pathways crucial for cancer cell survival. Various Cancers
Natural Product (e.g., Curcumin, Resveratrol) Modulation of cellular processes that enhance the efficacy of the primary drug. nih.gov Oncology, Inflammatory Diseases

| Immunotherapy (e.g., Checkpoint Inhibitor) | Enhancement of the anti-tumor immune response. | Oncology |

Investigation of Its Role in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals, is an area where green chemistry can have a significant impact. nih.govthieme-connect.com

Future research on this compound should focus on developing sustainable synthetic methods. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalytic reactions that minimize waste and improve atom economy. nih.gov Multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step from multiple starting materials, are a particularly attractive green synthetic strategy. figshare.combohrium.comijper.orgmdpi.comacs.org

Furthermore, the use of biocatalysis, employing enzymes to carry out chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. rsc.org Exploring biocatalytic routes for the synthesis of this compound and its derivatives could lead to more sustainable and efficient manufacturing processes. nih.govsemanticscholar.orgnih.gov

Table 5: Green Chemistry Approaches for the Synthesis of this compound

Green Chemistry Principle Application in Synthesis Potential Benefits
Use of Safer Solvents Replacing traditional organic solvents with water, ethanol, or ionic liquids. nih.gov Reduced environmental impact and worker exposure to hazardous materials.
Catalysis Employing catalysts (e.g., metal, organo-, bio-catalysts) to improve reaction efficiency. figshare.com Lower energy consumption, reduced waste, increased reaction rates.
Multi-component Reactions Combining multiple reaction steps into a single pot process. bohrium.comijper.orgacs.org Increased efficiency, reduced waste, and simplified purification.

| Biocatalysis | Using enzymes to perform specific chemical transformations. rsc.orgresearchgate.net | High selectivity, mild reaction conditions, reduced environmental footprint. |

Q & A

Basic: What synthetic routes are recommended for 5-Fluoro-2-(thian-4-yloxy)pyrimidine, and what challenges exist in controlling regioselectivity during thian-4-yloxy group introduction?

Methodological Answer:
The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyrimidine core. For example:

  • Start with 5-fluoropyrimidin-2-ol, activate the 2-position with a leaving group (e.g., chloro via POCl₃), then substitute with thian-4-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Key Challenge : Competing substitution at the 4-position due to electron-withdrawing fluorine effects. Use steric or electronic directing groups (e.g., methyl at 4-position) to enhance regioselectivity .

Advanced: How can researchers resolve contradictions in reported biological activity data across different cell-based assays?

Methodological Answer:
Contradictions may arise from assay-specific variables:

  • Cell Line Variability : Validate activity in isogenic cell lines (e.g., differing in metabolic enzyme expression) to assess target specificity .
  • Solvent Artifacts : Use standardized solvents (e.g., DMSO ≤0.1% v/v) and include vehicle controls to exclude cytotoxicity from excipients .
  • Metabolic Stability : Perform parallel assays with liver microsomes to identify metabolite interference .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ ~ -120 ppm for C5-F) and ¹H NMR (thian-4-yloxy protons at δ 3.5–4.0 ppm) confirm substitution patterns .
  • LC-MS : Use reverse-phase HPLC (C18 column, 0.1% formic acid in H₂O/MeCN gradient) with ESI-MS to detect impurities (<0.5% by area) and verify molecular ion [M+H]⁺ .
  • XRD : For crystalline batches, single-crystal XRD resolves tautomeric forms and hydrogen-bonding networks (e.g., keto-enol equilibria) .

Advanced: What strategies optimize solubility and stability in aqueous solutions for in vivo studies?

Methodological Answer:

  • Co-solvents : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility without altering pharmacokinetics .
  • pH Adjustment : Stabilize at pH 4.5–5.5 (acetate buffer) to prevent hydrolysis of the thian-4-yloxy group .
  • Lyophilization : Formulate as a lyophilized powder with mannitol for long-term storage and reconstitution in saline .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Waste Disposal : Segregate halogenated waste (due to fluorine/thian groups) and incinerate via licensed hazardous waste contractors .

Advanced: How does the electronic configuration of the fluorine atom influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:

  • Electron-Withdrawing Effect : Fluorine at C5 increases ring electron deficiency, activating C2 for SNAr but deactivating C4. Computational studies (DFT) show a 15–20% increase in C2 electrophilicity vs. non-fluorinated analogs .
  • Ortho-Directing : Fluorine’s -I effect directs nucleophiles to C2; meta positions remain less reactive. Kinetic studies using Hammett plots confirm σₚ values correlate with reaction rates .

Basic: What computational modeling approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to map hydrogen bonds between the pyrimidine N1 and catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the thian-4-yloxy group in hydrophobic binding pockets .

Advanced: How to design SAR studies to evaluate the thian-4-yloxy group’s contribution to bioactivity?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with thian replaced by morpholino, piperidino, or phenyl groups.
  • Assay Panels : Test against kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify selectivity shifts.
  • Free Energy Calculations : Use MM-PBSA to quantify binding energy differences (~2–3 kcal/mol for thian vs. morpholino) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.